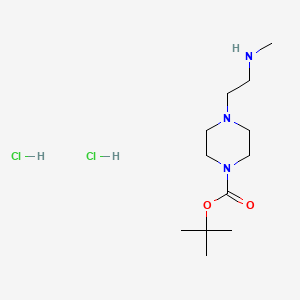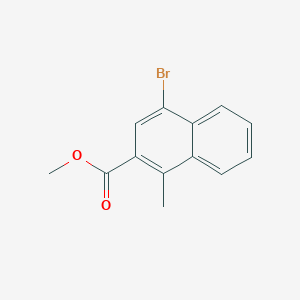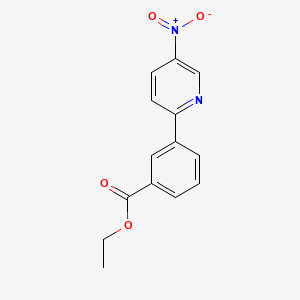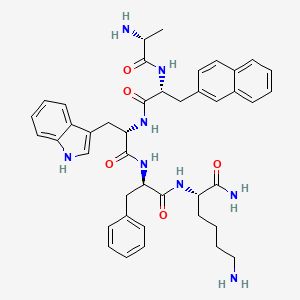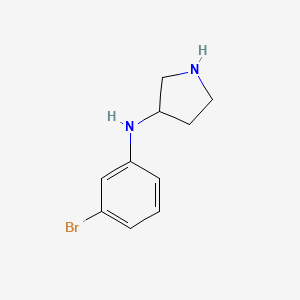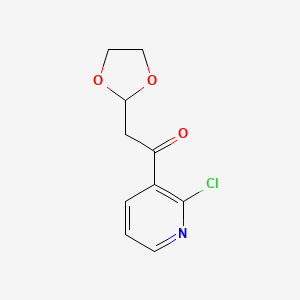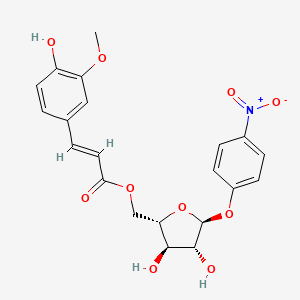
p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside
Übersicht
Beschreibung
p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of ferulic acid and arabinofuranose, linked through a nitrophenyl group. This compound is often used in biochemical studies to investigate enzyme activities and substrate specificities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside typically involves the esterification of ferulic acid with p-nitrophenyl alpha-L-arabinofuranoside. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside undergoes several types of chemical reactions, including:
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.
Substitution: The nitrophenyl group can be substituted under specific conditions, although this is more relevant in synthetic organic chemistry.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using feruloyl esterases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside.
Oxidation and Reduction: Various nitro and amino derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is widely used in scientific research due to its ability to act as a model substrate for studying enzyme activities, particularly feruloyl esterases . These enzymes play a crucial role in the degradation of plant cell wall components, making this compound valuable in:
Biochemistry: Investigating enzyme kinetics and substrate specificity.
Biotechnology: Developing enzyme-based processes for biomass conversion and biofuel production.
Medicine: Exploring potential therapeutic applications of ferulic acid derivatives.
Agriculture: Enhancing the digestibility of animal feed by breaking down plant cell wall components.
Wirkmechanismus
The primary mechanism of action for p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside involves its hydrolysis by feruloyl esterases. These enzymes target the ester bond, releasing ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside . The ferulic acid can then participate in various biochemical pathways, exerting antioxidant and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Nitrophenyl alpha-L-arabinofuranoside: Lacks the feruloyl group, used to study arabinofuranosidase activity.
Feruloyl alpha-L-arabinofuranoside: Similar structure but without the nitrophenyl group, used in studying feruloyl esterase activity.
Uniqueness
p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is unique due to the presence of both the feruloyl and nitrophenyl groups, making it a versatile substrate for studying multiple enzyme activities simultaneously. This dual functionality allows for more comprehensive biochemical analyses compared to similar compounds.
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)23)3-9-18(24)30-11-17-19(25)20(26)21(32-17)31-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23,25-26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUYVLJKIQHEDV-LUIQYSJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


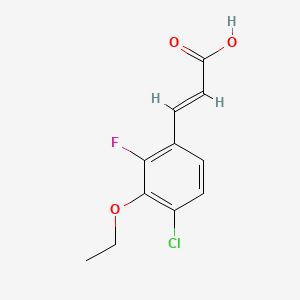
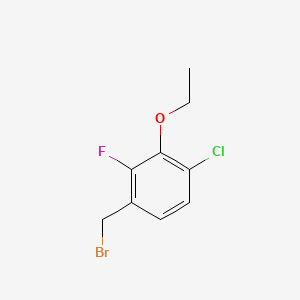

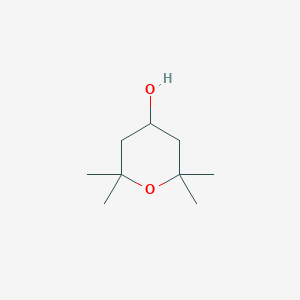
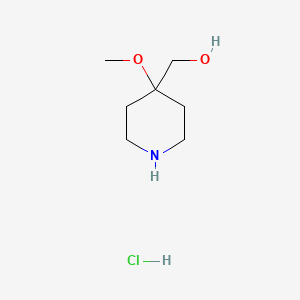
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
